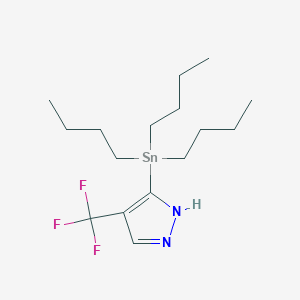

4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

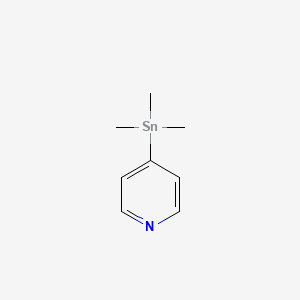

4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is a chemical compound with the CAS Number: 790661-62-0 . It has a molecular weight of 425.12 and its IUPAC name is 5-(tributylstannyl)-4-(trifluoromethyl)-1H-pyrazole . The compound is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole involves palladium-catalyzed cross-coupling reactions of 5-tributylstannyl-4-fluoro-1H-pyrazole with aryl iodides . This reaction provides high yields of the corresponding 5-aryl-4-fluoro-1H-pyrazoles .Molecular Structure Analysis

The InChI code for 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is 1S/C4H2F3N2.3C4H9.Sn/c5-4(6,7)3-1-8-9-2-3;31-3-4-2;/h1H,(H,8,9);31,3-4H2,2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The chemical reactions involving 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole are primarily palladium-catalyzed cross-coupling reactions with aryl iodides . These reactions provide high yields of the corresponding 5-aryl-4-fluoro-1H-pyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole include a molecular weight of 425.12 and a storage temperature that is refrigerated .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole has been extensively studied for its synthesis and reactivity. The compound is known for its regioselective methylation, allowing for high yields of targeted compounds. For instance, 1-methyl-5-tributylstannyl-4-trifluoromethylpyrazole was synthesized regioselectively, and its addition reaction with a range of electrophiles facilitated the introduction of various substituents on position 5 of the pyrazole ring (Hanamoto, Egashira, Ishizuka, Furuno, & Inanaga, 2006). Similarly, the synthesis of tributyl(3,3,3-trifluoro-1-propynyl)stannane from 2-bromo-3,3,3-trifluoropropene led to the formation of trifluoromethylated heterocyclic compounds like (tributylstannyl)trifluoromethyl-pyrazole, highlighting its role as a building block for further chemical modifications (Hanamoto, Hakoshima, & Egashira, 2004).

Organic Synthesis

In the field of organic synthesis, 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is a valuable precursor for generating more complex structures. For instance, 5-tributylstannyl-4-fluoro-1H-pyrazole underwent palladium-catalyzed cross-coupling reactions with aryl iodides, yielding 5-aryl-4-fluoro-1H-pyrazoles. These reactions are significant as they proceed smoothly under an atmosphere of carbon monoxide, leading to the formation of 5-acyl-4-fluoro-1H-pyrazoles (Hanamoto, Suetake, Koga, Kawanami, Furuno, & Inanaga, 2007).

Building Blocks for Heterocyclic Compounds

This compound also serves as a versatile building block for heterocyclic compounds. Research has shown its application in synthesizing a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, which are synthesized using solution-phase chemistry. These compounds hold potential in various fields, highlighting the adaptability of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole in synthesizing a wide array of chemical structures (Donohue, Michelotti, Reader, Reader, Stirling, & Tice, 2002).

Propiedades

IUPAC Name |

tributyl-[4-(trifluoromethyl)-1H-pyrazol-5-yl]stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N2.3C4H9.Sn/c5-4(6,7)3-1-8-9-2-3;3*1-3-4-2;/h1H,(H,8,9);3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDKUDVVIPYIIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=NN1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29F3N2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462138 |

Source

|

| Record name | 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |

CAS RN |

790661-62-0 |

Source

|

| Record name | 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)